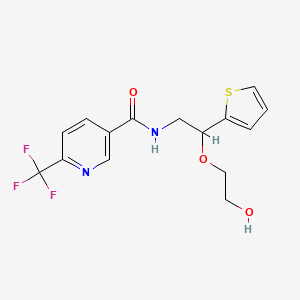

N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-6-(trifluoromethyl)nicotinamide

Description

Properties

IUPAC Name |

N-[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]-6-(trifluoromethyl)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15F3N2O3S/c16-15(17,18)13-4-3-10(8-19-13)14(22)20-9-11(23-6-5-21)12-2-1-7-24-12/h1-4,7-8,11,21H,5-6,9H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDGHTDKBXQOALE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(CNC(=O)C2=CN=C(C=C2)C(F)(F)F)OCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15F3N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-6-(trifluoromethyl)nicotinamide typically involves multiple steps:

Formation of the Hydroxyethoxy Intermediate: The initial step involves the reaction of ethylene oxide with a suitable alcohol to form the hydroxyethoxy intermediate.

Thiophene Substitution: The hydroxyethoxy intermediate is then reacted with a thiophene derivative under basic conditions to introduce the thiophene ring.

Nicotinamide Coupling: The resulting compound is coupled with 6-(trifluoromethyl)nicotinic acid or its derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyethoxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids.

Reduction: The nitro group in the nicotinamide core can be reduced to an amine.

Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using lithium aluminum hydride (LiAlH₄).

Substitution: Electrophiles such as bromine (Br₂) or sulfuric acid (H₂SO₄) can be used for substitution reactions on the thiophene ring.

Major Products

Oxidation: Aldehydes or carboxylic acids.

Reduction: Amines.

Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-6-(trifluoromethyl)nicotinamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the interactions between nicotinamide derivatives and biological macromolecules. Its trifluoromethyl group enhances its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.

Medicine

In medicine, derivatives of nicotinamide are known for their anti-inflammatory and antioxidant properties. This compound could be investigated for similar therapeutic effects, particularly in the treatment of conditions involving oxidative stress and inflammation.

Industry

In the industrial sector, this compound might be used in the development of specialty chemicals, including pharmaceuticals and agrochemicals. Its unique reactivity profile makes it a valuable intermediate in the synthesis of various high-value products.

Mechanism of Action

The mechanism of action of N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-6-(trifluoromethyl)nicotinamide involves its interaction with specific molecular targets. The nicotinamide core can interact with enzymes involved in redox reactions, while the trifluoromethyl group can enhance binding affinity to certain proteins. The thiophene ring may contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table highlights key structural analogs and their substituent differences:

Key Observations:

- Core Structure: The target compound’s nicotinamide core distinguishes it from quinoline (19h) and benzothiazole () derivatives, which may target different enzymes or receptors.

- Trifluoromethyl (CF₃) Positioning : The CF₃ group at the 6-position on the nicotinamide core (target compound) contrasts with CF₃ on furan () or pyridine (), altering electronic and steric profiles.

- Thiophen-2-yl vs.

Physicochemical and Pharmacokinetic Properties

Solubility and Stability:

- The hydroxyethoxy group in the target compound likely enhances aqueous solubility compared to ’s methylthio-furan derivative (82% HPLC purity) and ’s quinoline analogs (high melting points >150°C, indicating crystallinity but lower solubility) .

- CF₃ Substituent : All CF₃-containing compounds exhibit increased lipophilicity (logP ~3–4), but the hydroxyethoxy group in the target compound may mitigate this, improving bioavailability.

Metabolic Stability:

- The imidazolidinedione group in ’s 19h may reduce metabolic degradation compared to the target compound’s simpler hydroxyethoxy chain .

Patent Landscape and Therapeutic Potential

- Benzothiazole Derivatives (): Patented for anti-inflammatory and anticancer uses but lack the nicotinamide backbone, limiting direct comparison .

- Excluded Compounds (): Thienylmethylthio-benzamides are excluded from patent claims, emphasizing the novelty of the target compound’s hydroxyethoxy-thiophene design .

Biological Activity

N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-6-(trifluoromethyl)nicotinamide is a compound of interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C15H16F3N3O2S

- Molecular Weight : 357.37 g/mol

This compound features a trifluoromethyl group, which is often associated with increased lipophilicity and biological activity.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in inflammatory pathways, suggesting its role in anti-inflammatory responses.

- Receptor Modulation : It may interact with receptors related to cellular signaling pathways, influencing processes such as cell proliferation and apoptosis.

1. Anti-inflammatory Effects

Preliminary studies indicate that this compound exhibits significant anti-inflammatory properties. In vitro assays have demonstrated that the compound can reduce the production of pro-inflammatory cytokines in activated macrophages. This effect is likely mediated through the inhibition of nuclear factor kappa B (NF-κB), a key transcription factor in inflammation.

2. Cytotoxicity and Cell Viability

Cell viability assays (e.g., MTT assay) have been employed to assess the cytotoxic effects of this compound on various cancer cell lines. Results suggest that at certain concentrations, the compound reduces cell viability significantly, indicating potential as an anticancer agent.

| Concentration (µg/mL) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 50 | 65 |

| 100 | 40 |

3. Antimicrobial Activity

Initial investigations into the antimicrobial properties of this compound reveal that it may possess activity against certain bacterial strains. Further studies are needed to quantify this effect and determine its mechanism.

Case Study 1: Anti-inflammatory Activity

A study conducted on RAW264.7 macrophage cells treated with the compound showed a significant reduction in nitric oxide production, a marker of inflammation. The treatment led to a decrease in the expression levels of TNF-α and IL-6 compared to untreated controls, supporting its potential use in inflammatory diseases.

Case Study 2: Cytotoxicity in Cancer Cells

In another study involving human cancer cell lines, doses of this compound were administered over 48 hours. The results indicated a dose-dependent decrease in cell proliferation, with IC50 values suggesting potent activity against specific cancer types.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.